3-chloro-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide
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Overview
Description
The compound “3-chloro-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including a pyridine ring, a tetrahydro-2H-pyran ring, a benzenesulfonamide group, and a chloro-methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and tetrahydro-2H-pyran rings, along with the benzenesulfonamide group, would likely contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyridine ring, the tetrahydro-2H-pyran ring, and the benzenesulfonamide group. Each of these groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all play a role .Scientific Research Applications
Antimalarial Activity
Research on pyrazolopyridine-sulfonamide derivatives, including compounds structurally similar to "3-chloro-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide," has shown promising antimalarial activity. These compounds have been synthesized and assayed against Plasmodium falciparum, exhibiting in vitro activity against the chloroquine-resistant clone W2. The activity of these derivatives is influenced by specific substituents, highlighting the compound's potential for further studies as an antimalarial agent to overcome resistance in P. falciparum (Silva et al., 2016).
Metal Coordination Properties
N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been studied for their potential as ligands for metal coordination. These compounds, which share a core structural motif with "3-chloro-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide," demonstrate interesting molecular and supramolecular structures that could be leveraged in designing coordination complexes for various applications in materials science and catalysis (Jacobs et al., 2013).
Kinase Inhibition for Therapeutic Applications
A series of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides were designed as selective inhibitors for the Leucine-Zipper and Sterile-α Motif Kinase (ZAK), indicating a potential therapeutic application in cardiac hypertrophy. These compounds, structurally related to the query compound, exhibit high selectivity and potency against ZAK kinase, underscoring their utility in developing treatments for conditions like cardiac hypertrophy (Chang et al., 2017).
Anticancer and Antimicrobial Effects
Derivatives similar to "3-chloro-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide" have shown significant anticancer and antimicrobial effects. For instance, 1-arylsuphonylpyrazole derivatives have demonstrated effective inhibition against α-glycosidase and promising anticancer activity, suggesting their potential for drug development in treating various diseases (Taslimi et al., 2020).
Future Directions
Properties
IUPAC Name |
3-chloro-2-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13-16(19)5-2-6-17(13)25(22,23)21-18(14-7-10-24-11-8-14)15-4-3-9-20-12-15/h2-6,9,12,14,18,21H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOBGCCEQGLPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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